molecular formula C8H4BrF3N2 B581860 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1277178-00-3

8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B581860
CAS RN: 1277178-00-3
M. Wt: 265.033
InChI Key: BMXFPWURRMQENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is represented by the InChI code: 1S/C8H4BrF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines involves several categories of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Organic Chemical Synthesis Intermediate

“8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is used as an organic chemical synthesis intermediate . This means it can be used in the production of a variety of other chemical compounds.

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as “8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine”, have been recognized for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them potential candidates for the development of new antituberculosis drugs.

Medicinal Chemistry

Imidazopyridine, the core structure of “8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This means it has properties that make it particularly suitable for the development of new drugs.

Material Science

Imidazopyridine is also useful in material science because of its structural character . This suggests that “8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine” could potentially be used in the development of new materials.

Drug Discovery Research

The structure–activity relationship, mode-of-action, and various scaffold hopping strategies of imidazo[1,2-a]pyridine class compounds are being critically reviewed for drug discovery research . This indicates that “8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine” could play a significant role in the discovery of new drugs.

Infectious Diseases

Research areas include medicinal chemistry and drug discovery research for infectious diseases . Given its potential activity against MDR-TB and XDR-TB, “8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine” could be a valuable tool in the fight against these and other infectious diseases.

properties

IUPAC Name

8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXFPWURRMQENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.